Cas no 1090342-29-2 (N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide)
![N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide structure](https://ja.kuujia.com/scimg/cas/1090342-29-2x500.png)
N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide 化学的及び物理的性質
名前と識別子
-
- N-cyclopropyl-2-(2-phenylethenesulfonamido)benzamide
- 1090342-29-2
- N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
- AKOS024288158
- Z45647785
- EN300-26583208
-
- インチ: 1S/C18H18N2O3S/c21-18(19-15-10-11-15)16-8-4-5-9-17(16)20-24(22,23)13-12-14-6-2-1-3-7-14/h1-9,12-13,15,20H,10-11H2,(H,19,21)/b13-12+
- InChIKey: XGAWKELOEFYXPU-OUKQBFOZSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(NC1=CC=CC=C1C(NC1CC1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 342.10381361g/mol
- どういたいしつりょう: 342.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26583208-0.25g |
N-cyclopropyl-2-(2-phenylethenesulfonamido)benzamide |
1090342-29-2 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
Enamine | EN300-26583208-10g |
1090342-29-2 | 90% | 10g |
$3007.0 | 2023-09-13 | ||
Enamine | EN300-26583208-1.0g |
N-cyclopropyl-2-(2-phenylethenesulfonamido)benzamide |
1090342-29-2 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
Enamine | EN300-26583208-10.0g |
N-cyclopropyl-2-(2-phenylethenesulfonamido)benzamide |
1090342-29-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 | |
Enamine | EN300-26583208-5g |
1090342-29-2 | 90% | 5g |
$2028.0 | 2023-09-13 | ||
Enamine | EN300-26583208-0.5g |
N-cyclopropyl-2-(2-phenylethenesulfonamido)benzamide |
1090342-29-2 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
Enamine | EN300-26583208-2.5g |
N-cyclopropyl-2-(2-phenylethenesulfonamido)benzamide |
1090342-29-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
Enamine | EN300-26583208-0.05g |
N-cyclopropyl-2-(2-phenylethenesulfonamido)benzamide |
1090342-29-2 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
Enamine | EN300-26583208-0.1g |
N-cyclopropyl-2-(2-phenylethenesulfonamido)benzamide |
1090342-29-2 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
Enamine | EN300-26583208-1g |
1090342-29-2 | 90% | 1g |
$699.0 | 2023-09-13 |
N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamideに関する追加情報
Professional Introduction to N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide (CAS No. 1090342-29-2)
N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, a compound with the CAS number 1090342-29-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of this molecule, particularly the presence of a cyclopropyl group and an [(E)-2-phenylethenyl]sulfonylamino moiety, contribute to its distinctive chemical and pharmacological properties.
The cyclopropyl group is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug design. This structural element often improves the pharmacokinetic profile of pharmaceutical agents by reducing susceptibility to enzymatic degradation. In contrast, the [(E)-2-phenylethenyl]sulfonylamino part introduces a sulfonamide functional group, which is widely recognized for its role in modulating biological pathways. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide involves a multi-step process that requires precise control over reaction conditions. The introduction of the cyclopropyl group typically involves ring-closing metathesis or cyclopropanation reactions, while the sulfonamide moiety is often formed through nucleophilic substitution or condensation reactions. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve high yields and enantiomeric purity.
Recent research has highlighted the potential of N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide as a lead compound for drug development. Studies have demonstrated its efficacy in inhibiting specific enzymes and receptors involved in various diseases. For instance, preliminary in vitro studies suggest that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are implicated in inflammation and cancer progression.
The structural motif of N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide also suggests potential applications in the treatment of neurological disorders. The sulfonamide group has been shown to interact with neurotransmitter receptors, making it a viable candidate for developing novel therapeutics for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the presence of the cyclopropyl group may contribute to improved blood-brain barrier penetration, enhancing the compound's bioavailability.
In vivo studies have provided further insights into the pharmacological profile of N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide. Animal models have shown that this compound can modulate inflammatory responses and reduce tumor growth when administered at appropriate doses. These findings are particularly encouraging given the growing demand for targeted therapies that minimize side effects while maximizing therapeutic efficacy.
The development of N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide also underscores the importance of computational chemistry in modern drug discovery. Molecular modeling techniques have been used to predict binding interactions between this compound and its target proteins. These simulations have helped refine the structure-function relationships, guiding further optimization efforts aimed at improving potency and selectivity.
The future prospects for N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide are promising, with ongoing research focused on identifying new applications and refining its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from laboratory research to clinical use. As our understanding of biological pathways continues to expand, compounds like N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide will play an increasingly important role in addressing complex diseases.
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